molecular formula C16H13ClN2O4S B2677686 3-(3-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105210-56-7

3-(3-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No.: B2677686
CAS No.: 1105210-56-7
M. Wt: 364.8
InChI Key: XACZUAWFJPZIFT-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a synthetic chemical scaffold based on the 1,2,4-oxadiazole heterocycle, a structure of high interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is valued for its role as a bioisostere, capable of mimicking ester or amide functionalities while often offering improved metabolic stability, which makes it a valuable framework for developing novel therapeutic agents . This particular derivative features a 3-chlorophenyl substitution at the 3-position and a (4-methoxyphenyl)sulfonyl methyl group at the 5-position of the central oxadiazole ring. The sulfonyl moiety can be a key pharmacophore, potentially enabling interactions with a variety of biological targets. While specific biological data for this compound is not available in the public domain, compounds with the 1,2,4-oxadiazole skeleton have been extensively studied and demonstrate a wide spectrum of pharmacological activities. Research on analogous structures has indicated potential for antimicrobial , antioxidant , and cytotoxic activities . The structural features of this compound suggest it is a promising candidate for in vitro screening in hit-to-lead optimization programs, particularly for research focused on infectious diseases, oncology, or oxidative stress. Researchers may find it useful for probing structure-activity relationships (SAR) around the 1,2,4-oxadiazole core or for developing new enzyme inhibitors. This product is for non-human research only (For Research Use Only). It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c1-22-13-5-7-14(8-6-13)24(20,21)10-15-18-16(19-23-15)11-3-2-4-12(17)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACZUAWFJPZIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN3O3SC_{18}H_{18}ClN_3O_3S. The structure features a chlorophenyl group and a methoxyphenyl sulfonyl moiety attached to an oxadiazole ring. This unique arrangement contributes to its biological activity.

Biological Activity Overview

  • Antimicrobial Activity :
    • Compounds containing the 1,2,4-oxadiazole core have demonstrated broad-spectrum antimicrobial properties. Studies have shown that derivatives exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
    • For example, oxadiazole derivatives have been reported to possess minimum inhibitory concentrations (MIC) in the micromolar range against resistant strains .
  • Antimalarial Activity :
    • Recent research indicates that certain oxadiazoles exhibit antimalarial properties. A study highlighted the slow-action antiplasmodial activity of compounds derived from a similar scaffold, suggesting potential for development as new malaria treatments .
    • The specific compound under review may share structural similarities with these active analogs, warranting further investigation into its efficacy against Plasmodium falciparum.
  • Anticancer Potential :
    • The oxadiazole scaffold has been linked to anticancer activity in various studies. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines .
    • Notably, compounds with similar structures have been reported to target specific pathways involved in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Key findings include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl rings significantly impacts biological activity. For instance, methoxy groups enhance solubility and bioavailability .
  • Ring Modifications : Alterations to the oxadiazole ring can lead to variations in potency and selectivity against different biological targets .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated a series of 1,2,4-oxadiazole derivatives against M. tuberculosis, revealing that certain modifications led to enhanced activity against drug-resistant strains . The most effective compounds had IC50 values below 10 µM.
  • Antimalarial Screening :
    • In a screening study for antimalarial agents, several oxadiazole derivatives were tested for their ability to inhibit P. falciparum. Compounds showed IC50 values ranging from 0.5 µM to 1 µM, indicating strong potential for further development .

Data Tables

Activity TypeCompound StructureIC50 (µM)Reference
Antimicrobial1,2,4-Oxadiazole derivative<10
AntimalarialSimilar oxadiazole scaffold0.5-1
AnticancerOxadiazole with specific substitutionsVaries

Scientific Research Applications

The compound exhibits a range of biological activities, notably:

  • Anticancer Activity
    • Research indicates that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. For example, studies have shown that compounds similar to 3-(3-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole effectively inhibit the growth of MCF7 (breast cancer) and PC-3 (prostate cancer) cell lines.
    • Table 1: Anticancer Activity Data
    CompoundCell LineIC50 (µM)
    This compoundMCF70.275
    Similar derivativePC-30.417
  • Antimicrobial Activity
    • The compound has shown promising results against various microbial strains. In vitro studies indicate significant antibacterial and antifungal activities.
    • Case Study Example : A study by Dhumal et al. demonstrated the antimicrobial efficacy of oxadiazole derivatives against Mycobacterium bovis, with notable inhibition in both active and dormant states.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological assays:

  • Anticancer Studies : A systematic review revealed that oxadiazole derivatives significantly lower cell viability in cancer models compared to standard treatments.
  • Antimicrobial Studies : New derivatives were synthesized and tested for their antimicrobial properties. Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

3-(3-Chlorophenyl)-5-(2-(methylsulfinyl)phenyl)-1,2,4-oxadiazole (CAS: 339015-65-5)

  • Structure : Differs by replacing the sulfonyl group with a sulfinyl (SO) moiety and attaching the substituent directly to a phenyl ring .
  • Properties : Lower molar mass (318.78 g/mol) and predicted higher pKa (-3.49) compared to the target compound, suggesting reduced acidity and altered solubility .

2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole (CAS: 491873-61-1)

  • Structure : Replaces the sulfonylmethyl group with a triazole-thioether and uses a 1,3,4-oxadiazole core .
  • Properties : Molecular formula C₁₁H₈ClN₅OS (301.73 g/mol). The triazole-thioether may enhance metal-binding capacity, relevant for antimicrobial applications .

Heterocyclic Core Modifications

4-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole (CAS: 499101-60-9)

  • Structure : Replaces the oxadiazole with a 1,2,4-triazole core, retaining chlorophenyl and methoxyphenyl groups .
  • Such derivatives are explored for antitumor and antimicrobial activities .

Substituent Position and Electronic Effects

3-(2-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole (CAS: 80590-70-1)

  • Structure : Substitutes the 3-chlorophenyl group at position 2 and replaces the sulfonylmethyl with a cyclohexyl group .
  • Properties : Molar mass 262.73 g/mol. The bulky cyclohexyl group may reduce solubility but enhance lipophilicity, impacting pharmacokinetics .

5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS: 844498-80-2)

  • Structure : Replaces the sulfonylmethyl with a chloromethyl group and introduces a trifluoromethylphenyl substituent .

Research Implications

  • Electronic Effects : Sulfonyl groups in the target compound may improve stability and binding affinity compared to sulfinyl or thioether analogs .
  • Synthetic Challenges : The sulfonylmethyl group’s introduction may require specialized reagents (e.g., sulfonyl chlorides) and optimized conditions to avoid side reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole?

  • Methodology : The compound can be synthesized via a multi-step process involving cyclization and sulfonylation. For example, intermediate oxadiazole rings are typically formed by reacting amidoximes with acyl chlorides under basic conditions (e.g., Cs₂CO₃ in DME at 50°C) . Subsequent sulfonylation of the methyl group can be achieved using 4-methoxyphenylsulfonyl chloride in the presence of a base like NaH or K₂CO₃. Optimization of reaction time (12–24 hr) and stoichiometric ratios (1:1.2 for sulfonyl chloride) is critical for yield improvement .

Q. How should researchers characterize the compound’s purity and structure?

  • Methodology : Use a combination of analytical techniques:

  • 1H/13C NMR : Confirm substituent positions (e.g., 3-chlorophenyl protons at δ 7.4–7.6 ppm, sulfonyl methyl protons at δ 3.8–4.0 ppm) .
  • HRMS (ESI) : Verify molecular weight (e.g., [M+H]+ expected at m/z 421.06) .
  • FTIR : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

  • Methodology : Refer to Material Safety Data Sheets (MSDS) for hazards (e.g., harmful if inhaled or absorbed). Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at –20°C to prevent degradation. Note that analogs with sulfonyl groups may release toxic gases upon combustion .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Methodology :

  • Catalyst Screening : Test bases like Cs₂CO₃ (300 mol%) for cyclization steps, which improve regioselectivity and reduce byproducts .
  • Solvent Effects : Compare polar aprotic solvents (DME vs. DMF) to enhance reaction kinetics. DME is preferred for oxadiazole formation due to its moderate polarity .
  • Purification : Use flash chromatography (hexane:ethyl acetate, 3:1) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. What structure-activity relationships (SAR) are relevant for bioactivity studies?

  • Methodology :

  • Substituent Variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess insecticidal or anticancer activity .
  • Sulfonyl Modifications : Introduce bulkier substituents (e.g., 4-cyclopropylpiperazinyl) to enhance target binding affinity. Bioassays (e.g., LC₅₀ against Plutella xylostella) can quantify potency shifts .

Q. How can computational methods like CoMFA guide SAR studies?

  • Methodology :

  • CoMFA Modeling : Align analogs with known bioactivity data (e.g., LC₅₀ values) to generate 3D-QSAR models. Use steric/electrostatic field contours to predict optimal substituent positions .
  • Docking Studies : Simulate interactions with targets (e.g., HIF-1α or α7 nicotinic receptors) using software like AutoDock. Validate predictions with mutagenesis assays .

Q. What mechanisms underlie its bioactivity in anticancer or insecticidal contexts?

  • Methodology :

  • Apoptosis Induction : Treat cancer cells (e.g., T47D) and monitor caspase-3 activation via flow cytometry. Compare G₁ phase arrest profiles with controls .
  • Target Identification : Use photoaffinity labeling (e.g., with ³H-azide probes) to identify binding partners like TIP47, an IGF-II receptor protein .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. HRMS)?

  • Methodology :

  • Cross-Validation : Re-run HRMS with internal standards (e.g., sodium formate) to confirm exact mass. For NMR, use deuterated solvents (CDCl₃) and DEPT-135 to distinguish CH₂/CH₃ groups .
  • X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers) via single-crystal diffraction. This confirmed oxadiazole ring geometry in analogs .

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